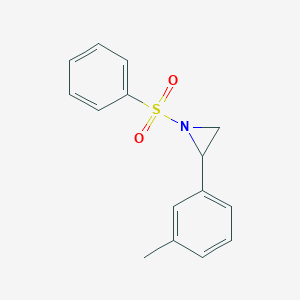

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group and a 3-methylphenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine typically involves the reaction of benzenesulfonyl chloride with 3-methylphenylamine to form the corresponding sulfonamide. This intermediate is then treated with a suitable base, such as sodium hydride or potassium tert-butoxide, to induce cyclization and form the aziridine ring. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial production methods for aziridines generally involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine undergoes various chemical reactions due to the strained nature of the aziridine ring. Some common reactions include:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form the corresponding aziridine N-oxide.

Reduction: Reduction of the sulfonyl group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: The benzenesulfonyl group can be substituted with other functional groups through reactions with appropriate reagents.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine has several applications in scientific research, including:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

Material Science: Aziridines are used in the preparation of polymers and advanced materials with unique properties.

Biological Studies: The compound is employed in studies related to enzyme inhibition, protein modification, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine involves its interaction with nucleophiles, leading to the opening of the aziridine ring. This reactivity is driven by the ring strain and the electron-withdrawing nature of the benzenesulfonyl group, which makes the nitrogen more electrophilic. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or protein modification.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine can be compared with other aziridines and sulfonamides. Similar compounds include:

1-(Benzenesulfonyl)aziridine: Lacks the 3-methylphenyl group, resulting in different reactivity and applications.

2-(3-Methylphenyl)aziridine: Lacks the benzenesulfonyl group, leading to reduced electrophilicity and different chemical behavior.

N-(3-Methylphenyl)benzenesulfonamide: Does not contain the aziridine ring, making it less reactive in nucleophilic ring-opening reactions.

The uniqueness of this compound lies in its combination of the strained aziridine ring and the electron-withdrawing benzenesulfonyl group, which imparts distinct reactivity and versatility in various chemical transformations.

Biological Activity

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine, a compound with the CAS number 137152-07-9, is a member of the aziridine family known for its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula : C13H13N1O2S

Molecular Weight : 247.31 g/mol

IUPAC Name : this compound

The aziridine ring structure provides significant reactivity due to its strain, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic ring-opening reactions . The electron-withdrawing benzenesulfonyl group enhances the electrophilicity of the nitrogen atom in the aziridine ring, facilitating interactions with nucleophiles such as amines and thiols. This reactivity can lead to:

- Enzyme Inhibition : The formation of covalent bonds with active sites on enzymes may inhibit their function.

- Protein Modification : Interactions with proteins can alter their activity or stability, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that aziridines, including this compound, exhibit antimicrobial properties. A study demonstrated that aziridine derivatives can disrupt bacterial cell membranes and inhibit growth in various strains, including Staphylococcus aureus .

Anticancer Properties

Aziridines are increasingly recognized for their potential anticancer activities. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in human cancer cell lines. The mechanism often involves:

- DNA Intercalation : Some aziridines can bind to DNA, leading to cross-linking and disruption of replication processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis pathways in cancer cells .

Study 1: Anticancer Activity Evaluation

A study evaluated several aziridine derivatives for their cytotoxic effects against HeLa cells (human cervical cancer cells). The results indicated that compounds similar to this compound exhibited significant inhibition of cell viability with IC50 values ranging from 10 to 30 µM . The study concluded that these compounds could be promising candidates for further development as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Aziridine A | 15 | HeLa |

| Aziridine B | 25 | Ishikawa |

| Aziridine C | 20 | HeLa |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activities of various aziridines were assessed against clinical isolates. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin, indicating superior efficacy against resistant strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound X | 8-16 | MRSA |

| Compound Y | 16-32 | E. coli |

| Compound Z | 4-8 | S. aureus |

Properties

CAS No. |

137152-07-9 |

|---|---|

Molecular Formula |

C15H15NO2S |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-(3-methylphenyl)aziridine |

InChI |

InChI=1S/C15H15NO2S/c1-12-6-5-7-13(10-12)15-11-16(15)19(17,18)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 |

InChI Key |

JMHHKKDACFDERW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.